IT-143B

Descripción

Propiedades

IUPAC Name |

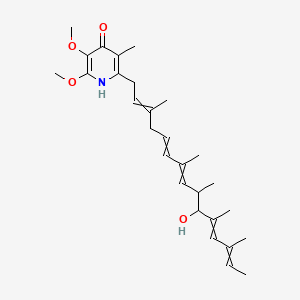

2-(10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl)-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBZGOIMALIBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Origin of IT-143B from Streptomyces sp.: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery, origin, and biological activities of IT-143B, a piericidin-group antibiotic. Isolated from a strain of Streptomyces sp., this compound has demonstrated a spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. This document consolidates the available information on its discovery, physicochemical characteristics, and biological effects, providing a foundational resource for researchers in natural product chemistry, microbiology, and oncology.

Introduction

The genus Streptomyces is a well-established and prolific source of a diverse array of secondary metabolites, which have been invaluable in the development of pharmaceuticals.[1] Among the vast number of compounds isolated from these filamentous bacteria, the piericidins represent a significant class of antibiotics. This compound, along with its analog IT-143-A, was first reported in 1996 as a novel member of the piericidin family.[2] This guide aims to provide a comprehensive overview of the discovery and origin of this compound.

Discovery and Origin

IT-143-A and B were discovered and isolated by a team of researchers at Taiho Pharmaceutical Co., Ltd. in Japan.[2] The producing microorganism was identified as a strain of Streptomyces sp..[2] The discovery was the result of a screening program aimed at identifying novel bioactive compounds from microbial sources.

Table 1: Discovery and Origin of this compound

| Attribute | Description |

| Compound Name | This compound |

| Producing Organism | Streptomyces sp. |

| Year of Discovery | 1996 |

| Discovering Institution | Taiho Pharmaceutical Co., Ltd. |

| Compound Class | Piericidin-group antibiotic |

Physicochemical Properties

Detailed physicochemical data for this compound is limited in the publicly available literature. However, based on its classification as a piericidin, it is expected to be a lipophilic molecule. The initial characterization of IT-143-A and B involved the use of high-performance liquid chromatography (HPLC), magnetic resonance spectroscopy (NMR), and ultraviolet (UV) spectrophotometry.[2]

Table 2: Reported Physicochemical Characterization Methods for this compound

| Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Isolation and Purification |

| Magnetic Resonance Spectroscopy (NMR) | Structure Elucidation |

| Ultraviolet (UV) Spectrophotometry | Structural Characterization |

Experimental Protocols

A detailed experimental protocol for the fermentation, isolation, and purification of this compound is not available in the public domain. The seminal 1996 publication by Urakawa et al. in The Journal of Antibiotics contains this information; however, the full text of this article is not broadly accessible. The abstract indicates that standard chromatographic techniques, including HPLC, were employed for the purification of IT-143-A and B.[2]

General Workflow for Piericidin Isolation

The following diagram represents a generalized workflow for the isolation of piericidin-class antibiotics from Streptomyces fermentation, based on common practices in natural product research.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The definitive structure of this compound was determined using spectroscopic methods, primarily NMR.[2] While the specific spectral data has not been widely disseminated, the initial report confirms the use of magnetic resonance spectroscopy for this purpose.

Biological Activity

This compound has been reported to exhibit a range of biological activities. The primary publication notes its activity against fungi and Gram-positive bacteria.[2] Subsequent reports have also highlighted its potential as an antitumor agent.

Table 3: Summary of Reported Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Reported Effect |

| Antifungal | Aspergillus fumigatus | Growth inhibition |

| Antibacterial | Micrococcus luteus (Gram-positive) | Growth inhibition |

| Antitumor | Various cancer cell lines | Cytotoxicity |

Mechanism of Action (Proposed)

Piericidins are known to be potent inhibitors of the mitochondrial electron transport chain, specifically targeting NADH-ubiquinone oxidoreductase (Complex I). This inhibition disrupts cellular respiration and ATP production, leading to cell death. It is highly probable that this compound shares this mechanism of action.

References

Piericidin Class Antibiotics: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piericidin class of antibiotics, natural products primarily isolated from Streptomyces species, represent a potent and specific class of inhibitors targeting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). Their high affinity and specific binding to a critical enzyme in cellular respiration have made them invaluable tools for studying mitochondrial bioenergetics and have positioned them as intriguing candidates for therapeutic development, particularly in oncology and neurodegenerative disease research. This technical guide provides an in-depth exploration of the core mechanism of action of piericidin antibiotics, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of piericidin antibiotics is the NADH:ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the mitochondrial respiratory chain.[1][2][3][4] Piericidins act as potent inhibitors of this complex, disrupting the electron transport system and thereby inhibiting mitochondrial respiration.[1][3]

1.1. Binding Site and Molecular Interactions

Due to their structural similarity to the native substrate, coenzyme Q (ubiquinone), piericidins are believed to act as competitive inhibitors.[5] Cryo-electron microscopy studies of mammalian Complex I have revealed that piericidin A binds within the long, hydrophobic ubiquinone-binding channel.[6][7] The binding site is located at the interface between the redox (blue) and proton-transfer (green) domains of the complex.[6][7] Notably, evidence suggests that two piericidin molecules can bind in an end-to-end fashion within this channel, with the second molecule exhibiting significantly tighter binding.[6] The pyridinol head group of piericidin interacts with key residues near the N2 iron-sulfur cluster, effectively blocking the access of ubiquinone to its reduction site.

1.2. Biochemical Consequences of Complex I Inhibition

The inhibition of Complex I by piericidins leads to a cascade of downstream cellular events:

-

Disruption of Electron Flow: Piericidin binding physically obstructs the transfer of electrons from NADH to ubiquinone, halting the forward flow of electrons through the ETC.[7]

-

Inhibition of Proton Pumping: As a consequence of blocked electron transport, the proton-pumping activity of Complex I ceases, leading to a decrease in the proton motive force across the inner mitochondrial membrane.[7]

-

Decreased ATP Synthesis: The diminished proton gradient impairs the ability of ATP synthase (Complex V) to produce ATP, leading to cellular energy depletion.

-

Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex I can lead to the backflow of electrons and the partial reduction of molecular oxygen, resulting in the generation of superoxide radicals and other reactive oxygen species.

-

Induction of Apoptosis: The combination of ATP depletion, increased ROS, and the disruption of mitochondrial homeostasis can trigger the intrinsic pathway of apoptosis.[3] This is often characterized by a decrease in the mitochondrial membrane potential.[2][3]

Quantitative Data: Inhibitory Potency

The inhibitory potency of piericidins has been quantified in various systems, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values serving as key metrics.

| Compound | Cell Line/System | IC50 Value (µM) | Reference |

| Piericidin A | Tn5B1-4 | 0.061 | [2][3] |

| Piericidin A | HepG2 | 233.97 | [2][3] |

| Piericidin A | Hek293 | 228.96 | [2][3] |

| Piericidin L | OS-RC-2 | 2.2 | [1] |

| Piericidin M | OS-RC-2 | 4.5 | [1] |

| Piericidin derivative 2 | HL-60 | < 0.1 | [1] |

| Piericidin derivative 3 | HL-60 | < 0.1 | [1] |

| Piericidin derivative 4 | HL-60 | < 0.1 | [1] |

| Piericidin derivative 5 | HL-60 | < 0.1 | [1] |

| 11-demethyl-glucopiericidin A | ACHN | 2.3 | [1] |

| 11-demethyl-glucopiericidin A | HL-60 | 1.3 | [1] |

| 11-demethyl-glucopiericidin A | K562 | 5.5 | [1] |

Note on Ki Values: Direct determination of Ki values for piericidin A has been complex. However, modeling based on cryo-EM data suggests a cooperative binding model with two inhibitor molecules. The dissociation constant for the second piericidin molecule (KI2) is estimated to be significantly lower (tighter binding) than that of the first (KI1), with a ratio of KI2/KI1 in the range of 10⁻⁵ to 10⁻¹.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of piericidin class antibiotics.

3.1. Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted from established methods for assessing mitochondrial function using extracellular flux analysis.[8][9][10]

Objective: To measure the effect of piericidin on the rate of oxygen consumption by intact cells, providing a direct readout of mitochondrial respiration.

Materials:

-

Cell culture medium

-

96-well black-walled, clear-bottom tissue culture plates

-

Extracellular OCR probe (e.g., MitoXpress® Xtra)

-

HS Mineral Oil

-

Plate reader with temperature control and fluorescence detection (Ex/Em ~380/650 nm)

-

Piericidin A stock solution

-

Oligomycin, FCCP, and Rotenone/Antimycin A for mitochondrial stress test

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Reagent Preparation: Prepare fresh assay medium and reconstitute the OCR probe according to the manufacturer's instructions. Warm mineral oil to 37°C.

-

Treatment: Remove the culture medium and add fresh assay medium containing the desired concentrations of piericidin A or vehicle control.

-

Probe Loading: Add the reconstituted OCR probe to each well.

-

Sealing: Gently overlay each well with 100 µL of pre-warmed mineral oil to prevent oxygen exchange with the atmosphere.

-

Measurement: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence kinetically every 2-3 minutes for at least 60-120 minutes.

-

Data Analysis: Calculate the rate of oxygen consumption from the linear portion of the fluorescence signal increase over time. For a mitochondrial stress test, sequential injections of oligomycin, FCCP, and rotenone/antimycin A are performed to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

3.2. Assessment of Apoptosis Induction by Annexin V Staining

This protocol is based on standard methods for detecting one of the early hallmarks of apoptosis.[11][12][13]

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with piericidin by detecting the externalization of phosphatidylserine.

Materials:

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with piericidin A at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

3.3. Determination of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.[5][14][15][16][17]

Objective: To measure changes in the mitochondrial membrane potential in response to piericidin treatment.

Materials:

-

JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)

-

Cell culture medium

-

Fluorescence microscope or plate reader

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

Procedure (using JC-1):

-

Cell Seeding and Treatment: Seed cells on glass coverslips or in a clear-bottom black-walled plate. Treat with piericidin A for the desired duration.

-

Dye Loading: Remove the treatment medium and incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes.

-

Washing: Wash the cells with assay buffer.

-

Imaging/Measurement:

-

Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with a high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or metabolically stressed cells with a low ΔΨm will show green fluorescent JC-1 monomers throughout the cytoplasm.

-

Plate Reader: Measure the fluorescence intensity at both the green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) channels.

-

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Visualizations

4.1. Signaling Pathways and Logical Relationships

Caption: Core mechanism of Piericidin action on mitochondrial function.

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

References

- 1. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Piericidin A | Complex I inhibitor | Probechem Biochemicals [probechem.com]

- 5. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. mitochondria.cs.ucl.ac.uk [mitochondria.cs.ucl.ac.uk]

- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity and Properties of IT-143B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IT-143B is a naturally occurring compound belonging to the piericidin family of antibiotics, isolated from a species of Streptomyces. As a higher homologue in this class, this compound exhibits a range of biological activities, including antifungal, antibacterial, and antitumor properties. The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a cascade of downstream effects, ultimately resulting in cell death. This document provides a comprehensive overview of the known biological activities, mechanism of action, and relevant experimental protocols for the study of this compound and related piericidin compounds.

Introduction to this compound

This compound, along with its counterpart IT-143A, was first identified in 1996 as a novel piericidin-group antibiotic produced by a Streptomyces species. Piericidins are characterized by a substituted 4-pyridinol ring connected to a long, methylated polyketide side chain. This structural similarity to coenzyme Q allows them to act as competitive inhibitors at the quinone-binding site of mitochondrial Complex I. While research on this compound itself is limited, the broader class of piericidins has been the subject of numerous studies, revealing their potential as therapeutic agents.

Biological Activities

This compound has demonstrated activity against a variety of organisms, indicating its potential as a broad-spectrum bioactive compound.

Antifungal Activity

Antibacterial Activity

The compound has shown activity against the Gram-positive bacterium Micrococcus luteus. Specific quantitative data on its antibacterial spectrum and potency are not widely published.

Antitumor Activity

This compound has been noted for its activity against KB carcinoma cells, a human oral cancer cell line. While specific IC50 values for this compound are not available, data from other piericidin derivatives provide insight into the potential potency of this class of compounds against various cancer cell lines.

Quantitative Data

Table 1: Cytotoxicity of Piericidin Derivatives Against Various Cell Lines

| Compound | Cell Line | Cell Type | IC50 |

| Piericidin A | Tn5B1-4 | Insect | 0.061 µM |

| Piericidin A | HepG2 | Human Liver Carcinoma | 233.97 µM |

| Piericidin A | Hek293 | Human Embryonic Kidney | 228.96 µM |

| Piericidin C7 | Rat Glia (E1A transformed) | Rat Glial Cells | 1.5 nM |

| Piericidin C8 | Rat Glia (E1A transformed) | Rat Glial Cells | 0.45 nM |

| Piericidin C7 | Neuro-2a | Mouse Neuroblastoma | 0.83 nM |

| Piericidin C8 | Neuro-2a | Mouse Neuroblastoma | 0.21 nM |

| Piericidin G1 | SF-268 | Human Glioblastoma | 10.0 - 12.7 µM |

| Piericidin G1 | MCF-7 | Human Breast Adenocarcinoma | 10.0 - 12.7 µM |

| Piericidin G1 | HepG2 | Human Liver Carcinoma | 10.0 - 12.7 µM |

| Piericidin G1 | A549 | Human Lung Carcinoma | 10.0 - 12.7 µM |

Mechanism of Action & Signaling Pathways

The primary mechanism of action for this compound, like other piericidins, is the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . This enzyme is the first and largest complex in the mitochondrial electron transport chain (ETC).

Inhibition of Mitochondrial Complex I

This compound competitively inhibits the binding of ubiquinone (Coenzyme Q) to Complex I. This blockage prevents the transfer of electrons from NADH to ubiquinone, thereby halting the flow of electrons through the ETC.

Downstream Signaling Consequences

The inhibition of Complex I by this compound initiates a cascade of cellular events:

-

Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in the proton gradient across the inner mitochondrial membrane, which in turn severely impairs ATP synthesis by ATP synthase.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This surge in ROS contributes to oxidative stress, damaging cellular components such as DNA, proteins, and lipids.

-

Induction of Apoptosis: The combination of ATP depletion and overwhelming oxidative stress can trigger the intrinsic pathway of apoptosis.

Caption: Mechanism of this compound Induced Cytotoxicity.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of compounds like this compound. Specific parameters may require optimization.

Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Culture the fungal strain (e.g., Aspergillus fumigatus) on an appropriate agar medium. Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to 1-5 x 10^5 spores/mL.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete visual inhibition of growth.

Unveiling the Potent BCRP Inhibitor Ko-143: A Technical Overview

A Note on Nomenclature: Initial searches for "IT-143-B" yielded limited technical data. However, a significant body of research exists for a similarly named compound, "Ko-143," a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). This guide proceeds under the strong assumption that "Ko-143" was the intended subject of inquiry, offering an in-depth look at its chemical properties and biological activity.

Ko-143 is a synthetic, non-toxic analog of the fungal toxin fumitremorgin C. It is distinguished as a highly potent and selective inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), more commonly known as the Breast Cancer Resistance Protein (BCRP). This transporter protein is a key player in multidrug resistance in cancer cells, actively extruding a wide range of chemotherapeutic agents and contributing to treatment failure. Ko-143's ability to block this efflux pump has made it an invaluable tool in cancer research and drug development.

Physicochemical Properties

A summary of the key identifiers and properties of Ko-143 is presented below.

| Property | Value | Reference |

| CAS Number | 461054-93-3 | [1][2][3] |

| Molecular Weight | 469.57 g/mol (anhydrous basis) | [1][3] |

| Molecular Formula | C₂₆H₃₅N₃O₅ | [1][2][3] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO (>10 mg/mL) and ethanol | [1] |

Mechanism of Action and Biological Activity

Ko-143 exerts its biological effect by directly inhibiting the function of the BCRP transporter. This inhibition is highly potent, with an IC₅₀ value of 9.7 nM for the ATPase activity of ABCG2.[3] By blocking the transporter, Ko-143 prevents the efflux of BCRP substrates, leading to increased intracellular accumulation of these drugs and thereby reversing BCRP-mediated multidrug resistance.[1]

While highly selective for BCRP, displaying over 200-fold selectivity compared to P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP-1), Ko-143 has been observed to affect the transport activity of ABCB1 and ABCC1 at higher concentrations.[1][3] It is also noteworthy that Ko-143 is unstable in rat plasma, a factor to consider in the design of in vivo studies.[3]

Signaling and Transport Pathway

The following diagram illustrates the role of BCRP in multidrug resistance and the inhibitory action of Ko-143.

Experimental Protocols

The following section details a representative in vitro protocol for assessing the cellular accumulation of a labeled compound in the presence of Ko-143.

In Vitro [³H]Ko-143 Accumulation Assay

Objective: To determine the intracellular accumulation of radiolabeled Ko-143 in cultured cells.

Cell Lines:

-

HEK-293 (human embryonic kidney) cells

-

HEK PC (parental control) cells

-

MCF-7 (human breast adenocarcinoma) cells

Materials:

-

24-well cell culture plates

-

Cell culture medium

-

[³H]Ko-143 (radiolabeled Ko-143)

-

Non-radiolabeled Ko-143

-

Scintillation fluid

-

Scintillation counter

-

Cell counting solution (e.g., trypan blue)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10⁵ cells/mL per well. Allow the cells to adhere and grow overnight.

-

Time-Course Assay: a. Prepare a working solution of [³H]Ko-143 in cell culture medium at the desired concentration. b. Aspirate the existing medium from the wells. c. Add the [³H]Ko-143 containing medium to each well. d. At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate the medium. e. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity. f. Lyse the cells with a suitable lysis buffer. g. Transfer the cell lysate to scintillation vials. h. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Background and Cell Count: a. Include three wells with non-radiolabeled medium to measure the background signal. b. Reserve three wells for cell counting to standardize the results.

-

Data Analysis: a. Subtract the background radioactivity from the measurements of the experimental wells. b. Normalize the radioactivity counts to the cell number. c. Plot the intracellular concentration of [³H]Ko-143 over time to determine the point of stable accumulation.

Experimental Workflow

The workflow for the in vitro accumulation assay is depicted below.

References

Navigating the Stability of IT-143B: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the inherent stability of a compound is a cornerstone of preclinical development. This technical guide provides an in-depth overview of the stability of IT-143B, a rare piericidin-class antibiotic, under typical laboratory conditions. Due to the limited availability of specific stability data for this compound, this document leverages established knowledge of the piericidin class of compounds to provide a robust framework for its handling, storage, and analysis.

This compound, a metabolite isolated from Streptomyces sp., has demonstrated notable activity against the fungus Aspergillus fumigatus, the gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1] Its structural complexity as a higher homologue of the piericidin class necessitates a thorough understanding of its stability profile to ensure the integrity of experimental results.

Physicochemical Properties and Storage

Basic physicochemical information for this compound is summarized in the table below. The recommended long-term storage condition is -20°C, which is crucial for mitigating degradation and preserving the compound's biological activity.[1][2]

| Property | Value | Source |

| Molecular Formula | C28H41NO4 | --INVALID-LINK-- |

| Molecular Weight | 455.63 g/mol | --INVALID-LINK-- |

| CAS Number | 183485-34-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | --INVALID-LINK-- |

| Long-Term Storage | -20°C | --INVALID-LINK--, --INVALID-LINK-- |

Anticipated Stability Profile and Degradation Pathways

While specific forced degradation studies on this compound are not publicly available, the stability of the broader piericidin class provides valuable insights into its likely degradation pathways. Forced degradation studies are essential for developing stability-indicating analytical methods and understanding a compound's intrinsic stability.[3][4] These studies typically involve exposing the drug substance to stress conditions such as heat, humidity, light, and a range of pH values to induce degradation.[5]

Based on the known reactivity of similar natural products, this compound is likely susceptible to degradation under the following conditions:

-

Hydrolysis: The ester and other labile functional groups present in the piericidin structure may be susceptible to hydrolysis under acidic and basic conditions.

-

Oxidation: The polyketide side chain could be prone to oxidation, leading to the formation of various oxygenated derivatives.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to isomerization or degradation of the molecule. It is advisable to handle this compound in light-protected conditions.

The following table summarizes the expected stability of this compound under common laboratory stress conditions, based on general principles of drug degradation.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 N HCl) | Labile | Hydrolysis products |

| Basic (e.g., 0.1 N NaOH) | Labile | Hydrolysis products, rearrangement products |

| Oxidative (e.g., 3% H2O2) | Potentially Labile | Oxidized derivatives |

| Thermal (e.g., 60°C) | Likely stable in solid form, may degrade in solution | Thermolytic decomposition products |

| Photolytic (UV/Vis light) | Potentially Labile | Isomers, photoproducts |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a validated stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and effective technique for this purpose.

General Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Basic: Mix the stock solution with an equal volume of 0.2 N NaOH and incubate under the same conditions as the acidic stress. Neutralize before analysis.

-

Oxidative: Mix the stock solution with an equal volume of 6% H2O2 and store at room temperature for a defined period.

-

Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C). For solid-state thermal stress, store the neat compound at the same temperature.

-

Photolytic: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., as per ICH Q1B guidelines). A dark control should be run in parallel.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Data Evaluation: Quantify the amount of this compound remaining and the formation of any degradation products. The mass balance should be assessed to ensure that all major degradation products are accounted for.

A typical workflow for developing and validating a stability-indicating HPLC method is illustrated in the diagram below.

Proposed Signaling Pathway and Mechanism of Action

Piericidins are well-documented inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This mechanism is believed to be the primary basis for their insecticidal, antimicrobial, and cytotoxic activities.

The proposed mechanism of action for this compound, based on its classification as a piericidin, is the inhibition of mitochondrial Complex I. This disruption of cellular respiration is a plausible explanation for its observed activity against Aspergillus fumigatus, Micrococcus luteus, and cancer cells, all of which rely on aerobic respiration for energy production.

The signaling cascade initiated by Complex I inhibition can lead to various cellular outcomes, including apoptosis, as depicted in the following diagram.

Conclusion

While specific experimental data on the stability of this compound is limited, a comprehensive understanding of its chemical class, the piericidins, allows for the formulation of a robust strategy for its handling, storage, and analysis. Researchers are strongly encouraged to perform compound-specific forced degradation studies and validate a stability-indicating analytical method to ensure the quality and reliability of their data. The proposed mechanism of action through the inhibition of mitochondrial Complex I provides a solid foundation for further mechanistic studies into the promising antifungal, antibacterial, and anticancer activities of this compound.

References

- 1. STREPTOMYCES ANTIBIOTICS. III. DEGRADATION OF STREPTOMYCIN TO STREPTOBIOSAMINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lancetechltd.com [lancetechltd.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

Piericidin Antibiotics: A Technical Guide to Their Chemistry, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piericidins are a family of naturally occurring antibiotics produced by various species of Streptomyces.[1] Structurally, they consist of a substituted α-pyridone ring connected to a long, unsaturated polyketide side chain.[1][2] This unique chemical architecture, which bears a resemblance to the electron carrier coenzyme Q, is responsible for their diverse and potent biological activities.[1][3] Piericidins have garnered significant interest in the scientific community due to their broad spectrum of effects, including potent insecticidal, antimicrobial, and antitumor properties.[3][4] This technical guide provides a comprehensive review of the scientific literature on piericidin antibiotics, with a focus on their quantitative biological data, experimental methodologies, and the signaling pathways they modulate.

Chemical Structure and Analogues

The piericidin family is characterized by a 4-pyridinol core linked to a methylated polyketide side chain.[3] Variations in the substitution pattern of the pyridine ring and the structure of the side chain give rise to a wide array of piericidin analogues.[1][5] These structural differences significantly influence their biological activity.

Quantitative Biological Data

The biological activities of piericidin antibiotics have been extensively studied, with a significant amount of quantitative data available in the scientific literature. The following tables summarize the cytotoxic, antimicrobial, and insecticidal activities of various piericidin analogues.

Cytotoxic Activity of Piericidin Analogues

The cytotoxicity of piericidin derivatives has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

| Piericidin Analogue | Cell Line | IC50 (µM) | Reference |

| Piericidin A | Tn5B1-4 | 0.061 | [6] |

| HepG2 | 233.97 | [6] | |

| Hek293 | 228.96 | [6] | |

| HT-29 (etoposide-resistant) | 0.0077 | [7] | |

| OVCAR | pM to low nM range | [8] | |

| PC-3 | pM to low nM range | [8] | |

| PC-3/M | pM to low nM range | [8] | |

| HCT-116 | pM to low nM range | [8] | |

| HL-60 | >12 | [8] | |

| B16-F10 | >12 | [8] | |

| Glucopiericidin A | HL-60 | 0.34 | [4] |

| SMMC-772 | 0.65 | [4] | |

| A-549 | 0.60 | [4] | |

| MCF-7 | 0.50 | [4] | |

| Piericidin L | OS-RC-2 | 2.2 | [9] |

| Piericidin M | OS-RC-2 | 4.5 | [9] |

| Piericidin N | HL-60 | <0.1 | [9] |

| Piericidin O | HL-60 | <0.1 | [9] |

| Piericidin P | HL-60 | <0.1 | [9] |

| Piericidin Q | HL-60 | <0.1 | [9] |

| 11-demethyl-glucopiericidin A | ACHN | 2.3 | [9] |

| HL-60 | 1.3 | [9] | |

| K562 | 5.5 | [9] | |

| Piericidin C7 | Rat glia cells (E1A transformed) | 0.0015 | [10] |

| Neuro-2a | 0.00083 | [10] | |

| Piericidin C8 | Rat glia cells (E1A transformed) | 0.00045 | [10] |

| Neuro-2a | 0.00021 | [10] |

Antimicrobial Activity of Piericidin Analogues

Piericidins exhibit activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Piericidin Analogue | Microorganism | MIC (µg/mL) | Reference |

| Glucopiericidins A and B | Various bacteria | Generally more potent than Piericidin A1 | [11] |

| Piericidin A1 | Xanthomonas oryzae pv. oryzicola | Potent activity | [4] |

| Penicillium decumbens | Potent activity | [4] |

Insecticidal Activity of Piericidin Analogues

The insecticidal properties of piericidins have been a significant area of research. The lethal concentration 50 (LC50) is the concentration of a substance that is lethal to 50% of a test population.

| Piericidin Analogue | Insect Species | LC50 | Reference |

| Piericidin A | Mythimna separata (larvae) | Potent activity | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the piericidin literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piericidin analogue and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Piericidin analogue stock solution

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the piericidin analogue in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the piericidin analogue that completely inhibits visible growth of the microorganism.

Mitochondrial Complex I Inhibition Assay

This assay measures the activity of NADH:ubiquinone oxidoreductase (Complex I) in isolated mitochondria or submitochondrial particles.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay buffer (e.g., potassium phosphate buffer)

-

NADH

-

Coenzyme Q1 (or other suitable electron acceptor)

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and isolated mitochondria.

-

Add Inhibitor: Add the piericidin analogue at various concentrations to the reaction mixture and incubate for a short period.

-

Initiate Reaction: Initiate the reaction by adding NADH.

-

Monitor Absorbance: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time.

-

Calculate Activity: Calculate the rate of NADH oxidation to determine the activity of Complex I. Compare the rates in the presence and absence of the inhibitor to determine the extent of inhibition.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of piericidin antibiotics is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquin-one oxidoreductase).[1][3] This inhibition disrupts cellular respiration and leads to a cascade of downstream effects.

Inhibition of Mitochondrial Complex I and Downstream Effects

Piericidins bind to the ubiquinone binding site of Complex I, preventing the transfer of electrons from NADH to coenzyme Q.[12] This has several critical consequences for the cell:

-

Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in ATP synthesis.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the accumulation of electrons within Complex I, which can then be transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species.[1][13]

-

Induction of Apoptosis: The combination of ATP depletion, increased oxidative stress, and disruption of mitochondrial membrane potential can trigger the intrinsic apoptotic pathway.[6][14] This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.

Structure-Activity Relationship

The biological activity of piericidins is highly dependent on their chemical structure. Studies on various natural and synthetic analogues have revealed key structural features that are essential for their inhibitory effects.[5] For instance, the length and saturation of the polyketide side chain, as well as the substitution pattern on the pyridine ring, can significantly impact the potency of these compounds.[5]

Experimental Workflows

Isolation and Purification of Piericidins from Streptomyces

The following diagram illustrates a typical workflow for the isolation and purification of piericidin antibiotics from a Streptomyces culture.

Conclusion

Piericidin antibiotics represent a fascinating and biologically important class of natural products. Their potent and diverse activities, stemming from their unique mechanism of action as mitochondrial Complex I inhibitors, make them valuable tools for basic research and promising scaffolds for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current state of knowledge on piericidins, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. Further research into the structure-activity relationships, biosynthetic pathways, and potential therapeutic applications of these compounds is warranted and holds significant promise for the future of drug discovery.

References

- 1. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship in piericidins inhibitors on the electron transport system in mitochondria. | CoLab [colab.ws]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piericidins C7 and C8, new cytotoxic antibiotics produced by a marine Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

IT-143B: A Technical Guide on its Potential as a Novel Antimicrobial Agent

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

IT-143B, a rare piericidin-group antibiotic, presents a compelling avenue for the development of new antimicrobial therapies. Isolated from Streptomyces sp., this natural product has demonstrated bioactivity against both fungal and Gram-positive bacterial pathogens. This document provides a comprehensive technical overview of this compound, including its known antimicrobial spectrum, its mechanism of action targeting mitochondrial Complex I, and detailed experimental protocols for its study. Due to the limited public availability of specific quantitative data for this compound, representative data from the well-characterized piericidin analogue, Piericidin A, is included to provide a comparative context for its potential efficacy. This guide aims to equip researchers with the foundational knowledge required to explore the full therapeutic potential of this compound.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products, particularly those derived from actinomycetes like Streptomyces, have historically been a rich source of antibiotics. This compound, a higher homologue of the piericidin class of antibiotics, was first isolated in 1996.[1] Initial studies have revealed its inhibitory activity against the opportunistic fungal pathogen Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus.[1] This whitepaper consolidates the available technical information on this compound to serve as a foundational resource for further research and development.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a targeted spectrum of antimicrobial activity. The primary research has identified its effectiveness against the following microorganisms:

Quantitative Data

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Piericidin A

| Microorganism | Type | MIC (µg/mL) | Reference |

| Aspergillus fumigatus | Fungus | 16 - 64 | [2] |

| Candida albicans | Fungus | 0.16 - 16 | [3] |

| Cryptococcus neoformans | Fungus | 6.25 - 12.5 | [4] |

| Staphylococcus aureus | Gram-positive Bacteria | > 512 | [2] |

| Bacillus subtilis | Gram-positive Bacteria | 256 | [2] |

Note: The data presented for Piericidin A is for illustrative purposes to indicate the potential range of activity for piericidin-class antibiotics. The actual MIC values for this compound may differ.

Mechanism of Action: Inhibition of Complex I

The primary molecular target of the piericidin class of antibiotics is the NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport chain in both bacteria and the mitochondria of fungi.[5] This enzyme is crucial for cellular respiration and energy production.

By competitively inhibiting the binding of ubiquinone to Complex I, this compound is presumed to disrupt the electron flow from NADH, leading to a cascade of downstream effects:

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain directly impairs the generation of the proton motive force necessary for ATP synthesis via oxidative phosphorylation.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the incomplete reduction of oxygen, resulting in the production of superoxide radicals and other ROS, which cause oxidative stress and damage to cellular components.

-

Metabolic Disruption: The inhibition of NADH oxidation leads to an accumulation of NADH and a depletion of NAD+, disrupting numerous metabolic pathways that are dependent on these coenzymes.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound and the subsequent downstream signaling consequences in both fungal and bacterial cells.

Caption: General mechanism of this compound action.

Caption: Fungal signaling pathways affected by this compound.

Caption: Bacterial signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's antimicrobial properties. These protocols are based on standard practices for testing natural products from Streptomyces.

Isolation and Purification of this compound

A general protocol for the isolation of secondary metabolites from Streptomyces is as follows:

-

Fermentation: Inoculate a suitable production medium (e.g., ISP-2 medium) with a slant culture of the Streptomyces sp. producing this compound. Incubate at 30°C for 5-7 days on an orbital shaker at 200 rpm.

-

Extraction: Centrifuge the culture broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant. The mycelial cake and the supernatant should be extracted separately with an organic solvent such as ethyl acetate or diethyl ether.

-

Concentration: Evaporate the organic solvent from the extracts under reduced pressure to obtain the crude extract.

-

Purification: Purify the crude extract using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation of this compound: Dissolve the purified this compound in a suitable solvent (e.g., DMSO or ethanol) and prepare a series of twofold dilutions in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI 1640 medium for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5 to 2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Add the microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

Caption: Workflow for this compound antimicrobial testing.

Future Directions and Conclusion

This compound represents a promising starting point for the development of a new class of antimicrobial agents. Its targeted activity against Aspergillus fumigatus and Micrococcus luteus, coupled with its well-defined mechanism of action as a Complex I inhibitor, provides a solid foundation for further investigation.

Key future research directions should include:

-

Total Synthesis and Analogue Development: The chemical synthesis of this compound would enable the production of larger quantities for extensive testing and the creation of novel analogues with improved efficacy, broader spectrum, and enhanced pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of fungal and bacterial infections are essential to evaluate the therapeutic potential and safety profile of this compound.

-

Resistance Studies: Investigating the potential for and mechanisms of microbial resistance to this compound will be crucial for its long-term viability as a therapeutic agent.

References

- 1. Bioactive metabolites of Streptomyces misakiensis display broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Antifungal Activity of Chimeric Peptides Derived from Bovine Lactoferricin and Buforin II against Cryptococcus neoformans var. grubii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]

Unraveling the Identity of "IT-143B" in Cancer Research

An in-depth review of scientific literature reveals that the designation "143B" is predominantly associated with a widely utilized human osteosarcoma cell line in cancer research, rather than a specific antitumor compound. This distinction is critical for researchers and drug development professionals. The 143B cell line serves as a foundational tool for investigating the efficacy of various potential cancer therapies.

The Role of the 143B Cell Line in Antitumor Studies

The 143B osteosarcoma cell line is instrumental in preclinical cancer research, providing a model system to assess the in vitro and in vivo antitumor effects of novel therapeutic agents. For instance, studies have employed this cell line to evaluate the impact of various treatments on tumor growth, cell viability, and metastatic potential.

One area of investigation involves the use of nanoparticles to deliver drugs to 143B tumor-bearing mice, with experiments monitoring changes in tumor volume and the induction of reactive oxygen species (ROS) following treatment.[1] Similarly, research has explored the cytotoxic effects of natural compounds, such as extracts from Phyllanthus urinaria, on 143B cells, demonstrating their ability to inhibit cell growth through the induction of apoptosis.[2]

Another study focused on a calcium-mineralized polypeptide nanoparticle for doxorubicin delivery, where the 143B orthotopic osteosarcoma mouse model was used to demonstrate significant antitumor efficacy and reduced bone destruction.[3] These examples underscore the role of the 143B cell line as a substrate for testing potential antitumor agents, not as the agent itself.

Misidentification and Related Nomenclature

The query for "IT-143B" does not yield information on a specific therapeutic molecule. It is possible that this designation is a misnomer or an internal code not yet disclosed in public literature. The scientific landscape does, however, contain entities with similar naming conventions that are relevant to cancer therapy:

-

miR-143: MicroRNA-143 is a well-documented tumor suppressor.[4] It is involved in various signaling pathways and can regulate the expression of genes implicated in cancer pathogenesis, such as KRAS and Bcl-2.[4][5] Its role in inhibiting cancer cell proliferation, migration, and invasion makes it a potential therapeutic target.[5]

-

143D: This compound has been identified as a novel and selective inhibitor of KRAS G12C, a specific mutation found in various cancers.[6] Preclinical studies have shown that 143D can potently inhibit the proliferation of KRAS G12C-mutant cancer cells, induce cell cycle arrest, and trigger apoptosis by downregulating KRAS-dependent signaling pathways.[6]

Conclusion

For researchers, scientists, and drug development professionals, it is imperative to distinguish between a research tool, such as the 143B cell line, and a therapeutic agent. While the 143B cell line is a cornerstone of osteosarcoma research, enabling the evaluation of potential antitumor properties of various compounds, it is not itself an antitumor drug. The investigation into "this compound" highlights the importance of precise nomenclature in scientific communication. Future inquiries should focus on the correct designation of the therapeutic agent of interest to retrieve accurate and relevant data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Function of microRNA-143 in different signal pathways in cancer: New insights into cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. miR-143 inhibits the metastasis of pancreatic cancer and an associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

IT-143B: A Technical Guide to a Novel Piericidin-Class Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a novel, rare higher homologue of the piericidin class of antibiotics, first isolated from a Streptomyces species in 1996.[1][2] As a member of the piericidin family, this compound is projected to function as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. While specific research on this compound is limited, its close structural relationship to piericidin A allows for inferred mechanisms of action and experimental characterization. This technical guide provides an in-depth overview of the core principles of this compound as a mitochondrial complex I inhibitor, drawing from the extensive research on its well-characterized analogue, piericidin A. This document outlines the inhibitory effects, relevant experimental protocols for assessment, and the downstream signaling consequences of complex I inhibition by this class of compounds.

Introduction to this compound and the Piericidin Class

IT-143-A and IT-143-B were first identified as novel piericidin-group antibiotics produced by a Streptomyces species.[1] These compounds were noted for their activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[2] Piericidins are known to be potent inhibitors of mitochondrial complex I, disrupting cellular respiration by blocking the electron transport system at the level of NADH-ubiquinone reductase.[3][4] This inhibition leads to a range of cellular effects, including decreased ATP production, increased production of reactive oxygen species (ROS), and activation of downstream signaling pathways involved in cell stress and apoptosis.

Quantitative Data on Piericidin A as a Proxy for this compound

Due to the scarcity of published quantitative data for this compound, the following table summarizes the inhibitory concentrations of its close homologue, piericidin A, against various cell lines and in cell-free assays. This data provides an expected range of potency for compounds within this class.

| Compound | Assay Type | System | IC50 Value | Reference |

| Piericidin A | Cell Viability | Tn5B1-4 cells | 0.061 µM | [3] |

| Piericidin A | Cell Viability | HepG2 cells | 233.97 µM | [3] |

| Piericidin A | Cell Viability | Hek293 cells | 228.96 µM | [3] |

| Piericidin A | Mitochondrial Complex I Inhibition | Cell-free assay | ~2-fold less potent than annonacin | [3] |

Core Mechanism of Action: Mitochondrial Complex I Inhibition

Mitochondrial complex I is the first and largest enzyme of the electron transport chain. Its inhibition by piericidin-class compounds like this compound is a critical event that disrupts cellular bioenergetics.

Signaling Pathway of Complex I Inhibition

The inhibition of complex I by piericidins initiates a cascade of cellular events. The immediate consequences are a halt in the transfer of electrons from NADH to ubiquinone, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis. This disruption also causes an accumulation of NADH and an increase in the production of superoxide radicals.

Signaling pathway of mitochondrial complex I inhibition by this compound.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments to characterize this compound as a mitochondrial complex I inhibitor.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol is essential for determining the direct effect of this compound on mitochondrial function.

Objective: To measure the oxygen consumption rate (OCR) in intact cells or isolated mitochondria following treatment with this compound.

Materials:

-

Seahorse XF Analyzer (or similar instrument)

-

Cell culture plates compatible with the analyzer

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Cell Seeding: Seed cells in the appropriate cell culture microplate at a predetermined density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Preparation of Compound Plate: Prepare a utility plate with the compounds to be injected during the assay. This includes this compound at various concentrations, and the mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A).

-

Assay Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well.

-

Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

-

Seahorse XF Assay: Place the cell plate and the utility plate in the Seahorse XF Analyzer. Run a pre-programmed assay protocol that includes baseline measurements followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.

-

Data Analysis: Analyze the resulting OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Experimental workflow for measuring oxygen consumption rate (OCR).

Complex I Enzymatic Activity Assay

This biochemical assay directly measures the enzymatic activity of complex I.

Objective: To determine the direct inhibitory effect of this compound on the NADH:ubiquinone oxidoreductase activity of complex I in isolated mitochondria or sub-mitochondrial particles.

Materials:

-

Isolated mitochondria or sub-mitochondrial particles (SMPs)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH

-

Ubiquinone analogue (e.g., decylubiquinone or Coenzyme Q1)

-

This compound stock solution

-

Rotenone (positive control)

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: In a cuvette, prepare the reaction mixture containing the assay buffer and the ubiquinone analogue.

-

Addition of Inhibitor: Add the desired concentration of this compound or the vehicle control to the reaction mixture and incubate for a specified period.

-

Addition of Mitochondria/SMPs: Add a known amount of isolated mitochondria or SMPs to the cuvette.

-

Initiation of Reaction: Start the reaction by adding NADH.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time. The rate of decrease is proportional to the rate of NADH oxidation and thus to the complex I activity.

-

Data Analysis: Calculate the rate of NADH oxidation in the presence and absence of this compound. Determine the IC50 value of this compound for complex I inhibition.

Conclusion and Future Directions

This compound, as a member of the piericidin family of natural products, holds significant potential as a potent and specific inhibitor of mitochondrial complex I. While direct experimental data on this compound is currently limited, the well-established mechanism of action of its close analogue, piericidin A, provides a strong foundation for its characterization and development. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to investigate the precise biological activities of this compound. Future research should focus on obtaining specific quantitative data for this compound, including its IC50 values for complex I inhibition and cell viability in a broader range of cell lines. Furthermore, elucidating the specific downstream signaling consequences of this compound treatment will be crucial for its potential development as a therapeutic agent, particularly in the context of cancer, where metabolic reprogramming is a key feature.

References

- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of mitochondrial electron transport by piericidin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An Overview of the Preclinical Safety and Toxicity Profile of IT-143B

Disclaimer: The following information is a summary of publicly available data regarding IT-143B. Due to the limited amount of published research on this compound, this document does not constitute an in-depth technical guide or whitepaper. Comprehensive safety and toxicity data, detailed experimental protocols, and established signaling pathways are not available in the public domain at this time.

Introduction

This compound is identified as a bacterial metabolite and is classified as an antibiotic.[1][2] It has demonstrated biological activity, including antibacterial effects against Micrococcus luteus and cytotoxic effects against KB cancer cells.[1] This document aims to provide a concise overview of the currently known safety and toxicity information for this compound, targeted towards researchers, scientists, and drug development professionals.

Biological Activity

The primary reported biological activities of this compound are its antibiotic and anticancer properties. The following table summarizes the available quantitative data on its biological efficacy.

| Biological Activity | Test System/Organism | Metric | Value | Reference |

| Antibacterial | Micrococcus luteus | MIC | 6.25 µg/mL | [1] |

| Anticancer | KB cancer cells | IC50 | 1.1 ng/mL | [1] |

Note: The experimental protocols for determining these values are not detailed in the available literature.

Safety and Toxicity Profile

Information regarding the safety and toxicity of this compound is sparse and primarily derived from safety data sheets (SDS) provided by chemical suppliers.

Summary of Available Safety Data

Safety data sheets for this compound indicate that the compound is considered non-hazardous for transport.[3] However, these documents also state that no comprehensive data is available for:

-

Acute and chronic toxicity

-

Specific target organ toxicity (single and repeated exposure) [3]

-

Carcinogenicity, mutagenicity, and reproductive toxicity [4]

-

Persistence and degradability [3]

Standard laboratory precautions are advised when handling this compound, including avoiding inhalation, and contact with skin and eyes.[3]

Lack of In-depth Toxicological Studies

A thorough search of publicly available scientific literature and patent databases did not yield any detailed preclinical or clinical toxicology studies for this compound. Information regarding the following is not available:

-

In vivo toxicity studies in animal models (e.g., LD50 values, dose-range finding studies).

-

In vitro toxicology assays (e.g., genotoxicity, cardiotoxicity).

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiles.

Signaling Pathways and Experimental Workflows

There is no publicly available information describing the signaling pathways modulated by this compound or the detailed experimental workflows used in its evaluation. Therefore, the creation of diagrams for these aspects is not possible at this time.

Conclusion

The publicly available information on this compound is limited to its identification as a bacterial metabolite with antibiotic and anticancer activity. A comprehensive understanding of its safety and toxicity profile is hindered by the lack of detailed preclinical and clinical studies. For researchers and drug development professionals, any work with this compound would necessitate a thorough de novo investigation of its toxicological properties and mechanism of action. The data presented here should be considered preliminary and insufficient for a complete risk assessment.

References

A Technical Guide to the PI3K/AKT/mTOR Signaling Pathway and the Therapeutic Agent Everolimus in Cancer

A Note on the Original Topic: Initial research on "IT-143B" did not yield sufficient publicly available data to construct an in-depth technical guide. To fulfill the core requirements of the request for a comprehensive guide for researchers, a well-documented and relevant topic, the PI3K/AKT/mTOR signaling pathway and the therapeutic agent Everolimus , has been chosen as a suitable alternative.

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention.[1][2][5] This guide provides a detailed overview of the PI3K/AKT/mTOR pathway, its role in oncology, and a comprehensive analysis of Everolimus, an mTOR inhibitor used in cancer therapy.

The PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates a variety of downstream targets, including the tuberous sclerosis complex (TSC1/2), which leads to the activation of the mTOR complex 1 (mTORC1).[3][6]

mTOR, a serine/threonine kinase, exists in two distinct complexes: mTORC1 and mTORC2.[6][7] mTORC1 activation promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8] In many cancers, mutations in components of the PI3K/AKT/mTOR pathway, such as activating mutations in PIK3CA (the gene encoding the catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, lead to its constitutive activation, driving uncontrolled cell proliferation and survival.[1][3]

Everolimus: A Targeted mTOR Inhibitor

Everolimus (also known as RAD001) is an orally bioavailable derivative of rapamycin that functions as a selective inhibitor of mTOR.[9] It is approved for the treatment of various cancers, including certain types of breast cancer, neuroendocrine tumors, and renal cell carcinoma.[10][11]

Mechanism of Action

Everolimus exerts its therapeutic effect by first forming a complex with the intracellular protein FK506 binding protein-12 (FKBP-12).[7][9][12] This Everolimus-FKBP-12 complex then binds directly to and inhibits the function of mTORC1.[7][9][12] The inhibition of mTORC1 by Everolimus leads to a downstream cascade of events that collectively suppress tumor growth. These include:

-

Inhibition of Protein Synthesis: By preventing the phosphorylation of S6K1 and 4E-BP1, Everolimus halts the translation of key proteins required for cell cycle progression and proliferation, leading to cell growth arrest, primarily in the G1 phase.[12]

-

Anti-Angiogenesis: Everolimus can reduce the expression of hypoxia-inducible factor (HIF-1α), which in turn decreases the production of vascular endothelial growth factor (VEGF), a critical signaling protein for the formation of new blood vessels that supply tumors.[9][12]

-

Induction of Apoptosis: While primarily cytostatic, under certain conditions, the inhibition of mTORC1 can also lead to programmed cell death (apoptosis).[12]

It is important to note that Everolimus primarily targets mTORC1 and has a lesser effect on mTORC2.[9]

Quantitative Data on Everolimus Efficacy

The efficacy of Everolimus has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Preclinical In Vitro Efficacy of Everolimus

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| TE4 | Esophageal Squamous Cell Carcinoma | ~20 | [13] |

| TE11 | Esophageal Squamous Cell Carcinoma | ~20 | [13] |

| Various | Various Human Tumor Cell Lines | Sub-nanomolar to micromolar | [9] |

Preclinical In Vivo Efficacy of Everolimus in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Dose/Schedule | Tumor Growth Inhibition (%) | Reference |

| HT29 | Colorectal Cancer | Not specified | 40 | [14] |

| HCT116 | Colorectal Cancer | Not specified | 44 | [14] |

| H727 | Neuroendocrine Tumor | Not specified | Significant reduction vs. control | [15] |

Clinical Efficacy of Everolimus in Combination with Exemestane in Advanced Breast Cancer (BOLERO-2 Trial)